molecular formula C19H25N3O2 B2781901 2-(1H-indol-3-yl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2-oxoacetamide CAS No. 852368-34-4

2-(1H-indol-3-yl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2-oxoacetamide

Cat. No. B2781901
CAS RN: 852368-34-4
M. Wt: 327.428
InChI Key: XJOYTTJOOXXVOB-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2-oxoacetamide, also known as IND24, is a novel small molecule compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. IND24 belongs to the class of indole-based compounds, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2-oxoacetamide involves its ability to inhibit the activity of various enzymes and receptors in the body. 2-(1H-indol-3-yl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2-oxoacetamide has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This, in turn, improves cognitive function and memory. In addition, 2-(1H-indol-3-yl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2-oxoacetamide has been shown to inhibit the activity of the proteasome, a complex enzyme involved in the degradation of proteins. This leads to an accumulation of misfolded proteins, which results in cell death.
Biochemical and Physiological Effects:
2-(1H-indol-3-yl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2-oxoacetamide has been shown to have several biochemical and physiological effects in the body. It has been shown to inhibit the activity of various enzymes and receptors, which leads to an increase in the levels of certain neurotransmitters such as acetylcholine. This, in turn, improves cognitive function and memory. In addition, 2-(1H-indol-3-yl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2-oxoacetamide has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(1H-indol-3-yl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2-oxoacetamide in lab experiments is its high potency and selectivity. 2-(1H-indol-3-yl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2-oxoacetamide has been shown to have a high affinity for its target enzymes and receptors, which makes it an ideal compound for studying their activity. However, one of the limitations of using 2-(1H-indol-3-yl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2-oxoacetamide is its low solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the research on 2-(1H-indol-3-yl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2-oxoacetamide. One of the main areas of focus is the development of more efficient synthesis methods that can improve the yield and purity of the compound. In addition, further studies are needed to investigate the potential therapeutic applications of 2-(1H-indol-3-yl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2-oxoacetamide in the treatment of other diseases such as neurodegenerative disorders and inflammatory diseases. Finally, the development of new analogs of 2-(1H-indol-3-yl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2-oxoacetamide with improved pharmacological properties is also an area of active research.

Synthesis Methods

The synthesis of 2-(1H-indol-3-yl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2-oxoacetamide involves the reaction of 2-(1H-indol-3-yl)acetic acid with 3-(2-methylpiperidin-1-yl)propionyl chloride in the presence of a base such as triethylamine. The resulting product is then subjected to a cyclization reaction using acetic anhydride to obtain the final compound.

Scientific Research Applications

2-(1H-indol-3-yl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2-oxoacetamide has been shown to have potential therapeutic applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Several studies have reported the anticancer activity of 2-(1H-indol-3-yl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2-oxoacetamide against a range of cancer cell lines, including breast, colon, and lung cancer. In addition, 2-(1H-indol-3-yl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2-oxoacetamide has been shown to inhibit the activity of acetylcholinesterase, a key enzyme involved in the pathogenesis of Alzheimer's disease.

properties

IUPAC Name

2-(1H-indol-3-yl)-N-[3-(2-methylpiperidin-1-yl)propyl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-14-7-4-5-11-22(14)12-6-10-20-19(24)18(23)16-13-21-17-9-3-2-8-15(16)17/h2-3,8-9,13-14,21H,4-7,10-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOYTTJOOXXVOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CCCNC(=O)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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